W-5 hydrochloride

Descripción

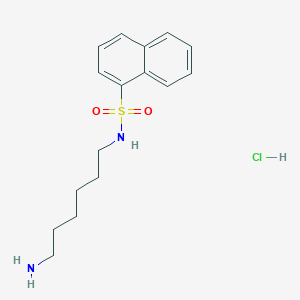

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSVIGHWPLMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79458-81-4 (Parent) | |

| Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50977298 | |

| Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-25-8 | |

| Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61714-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of W 5 Hydrochloride Action

Molecular Interactions with Calmodulin and Calcium Signaling Pathways

Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a crucial role in mediating numerous calcium-dependent cellular processes. The interaction of calcium ions (Ca²⁺) with calmodulin triggers a conformational change in the protein, enabling it to bind to and regulate the activity of a wide array of target proteins, including enzymes, ion channels, and transporters. W-5 hydrochloride exerts its effects by interacting with calmodulin, thereby disrupting its ability to modulate these downstream targets and consequently impacting calcium signaling pathways.

Inhibition of Calmodulin-Dependent Phosphodiesterase Activity

A key aspect of this compound's mechanism is its inhibitory effect on calmodulin-dependent phosphodiesterase (PDE) activity. Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling cascades. Calmodulin-dependent phosphodiesterases are activated upon binding to the Ca²⁺-calmodulin complex. By acting as a calmodulin antagonist, this compound interferes with the formation or function of this complex, thus inhibiting the activation of calmodulin-dependent PDE. This inhibition leads to altered levels of cyclic nucleotides within the cell, impacting downstream signaling events regulated by cAMP and cGMP.

Research indicates that this compound inhibits Ca²⁺-calmodulin dependent PDE with an IC₅₀ value of 240 µM. tocris.comrndsystems.commedchemexpress.com

Comparative Mechanistic Analyses with Related Calmodulin Antagonists (e.g., W-7)

This compound is structurally related to other calmodulin antagonists, notably W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride). caymanchem.comhellobio.comnih.govsigmaaldrich.com Comparative studies between W-5 and W-7 provide insights into the structural requirements for calmodulin antagonism and the specificity of their actions. W-7 is also a calmodulin antagonist that inhibits Ca²⁺-calmodulin-dependent phosphodiesterase and myosin light chain kinase. sigmaaldrich.commedchemexpress.com W-5 is described as a chlorine-deficient analog of W-7 and is generally considered less potent as a calmodulin antagonist compared to W-7. caymanchem.comhellobio.com For instance, W-7 inhibits Ca²⁺-calmodulin-dependent phosphodiesterase with an IC₅₀ of 28 µM, while W-5 shows an IC₅₀ of 240 µM for the same enzyme. tocris.comrndsystems.commedchemexpress.comsigmaaldrich.commedchemexpress.com This difference in potency highlights the importance of the chlorine atom in the naphthalene (B1677914) ring for the inhibitory activity of these compounds against calmodulin-dependent enzymes. W-5 is sometimes used as a negative control for W-7 in research due to its lower activity. medchemexpress.comcaymanchem.com

The comparative data on the inhibition of calmodulin-dependent phosphodiesterase by W-5 and W-7 can be summarized as follows:

| Compound | Target | IC₅₀ (µM) |

| This compound | Ca²⁺-calmodulin dependent Phosphodiesterase | 240 |

| W-7 Hydrochloride | Ca²⁺-calmodulin dependent Phosphodiesterase | 28 |

Modulation of Intracellular Signaling Networks and Cellular Processes

Beyond its direct interaction with calmodulin and impact on phosphodiesterase activity, this compound influences broader intracellular signaling networks and cellular processes. Its ability to modulate calcium signaling, a central hub in cellular communication, leads to downstream effects on various cellular functions.

Impact on Specific Protein-Ligand Interactions

The interaction between proteins and ligands is fundamental to cellular function, governing enzyme activity, receptor signaling, and protein complex formation. mdpi.comresearchgate.netnih.gov As a calmodulin antagonist, this compound can indirectly affect protein-ligand interactions involving calmodulin-regulated proteins. By preventing calmodulin from binding to its target proteins or altering the conformation of calmodulin, W-5 can disrupt the normal regulatory interactions, thereby modulating the activity or localization of these proteins. While direct evidence of this compound's impact on a wide range of specific protein-ligand interactions is subject to ongoing research, its known mechanism of calmodulin antagonism implies a potential to influence any cellular process mediated by calmodulin-dependent protein-ligand binding events.

Influence on Membrane Biology and Lipid Efflux Pathways

Calcium signaling plays a role in regulating membrane dynamics and transport processes, including lipid efflux. tocris.comrndsystems.commedchemexpress.com Altering intracellular calcium levels or the activity of calcium-binding proteins like calmodulin can therefore impact these membrane-associated events. Studies have indicated that this compound can influence lipid efflux pathways. For example, incubation with this compound has been shown to increase cholesterol and choline-phospholipid efflux in certain cell lines. medchemexpress.com This suggests that calmodulin-dependent pathways may be involved in the regulation of lipid transport and that this compound's antagonistic action can modulate these processes.

Data on the effect of this compound on lipid efflux:

| Compound | Concentration (µM) | Effect on Cholesterol and Choline-phospholipid Efflux | Reference |

| This compound | 40 | Increased efflux | medchemexpress.com |

Effects on Cellular Proliferation and Growth Regulatory Mechanisms

Calmodulin and calcium signaling are intimately involved in regulating cell cycle progression and proliferation. caymanchem.comfishersci.at By interfering with these pathways, this compound can impact cellular growth regulatory mechanisms. Research has demonstrated that this compound can inhibit cell proliferation in various cell types. caymanchem.comfishersci.at For instance, this compound has been shown to inhibit the proliferation of CHO-K1, MCF-7 breast cancer, and human myeloid progenitor cells, albeit with IC₅₀ values greater than 100 µM, indicating a less potent effect compared to some other inhibitors. caymanchem.com This inhibitory effect on proliferation is consistent with its role as a calmodulin antagonist, disrupting the calcium-dependent signaling cascades necessary for cell cycle progression and division.

Data on the inhibition of cell proliferation by this compound:

| Cell Line | IC₅₀ (µM) | Reference |

| CHO-K1 | > 100 | caymanchem.com |

| MCF-7 breast cancer | > 100 | caymanchem.com |

| Human myeloid progenitor cells | > 100 | caymanchem.com |

Synthetic Methodologies and Chemical Derivatization of W 5 Hydrochloride

Chemical Synthesis Approaches for Naphthalenesulfonamide Derivatives

The synthesis of naphthalenesulfonamide derivatives typically involves the formation of a sulfonamide bond between a naphthalenesulfonyl chloride and an amine. For W-5 hydrochloride, which is N-(6-aminohexyl)-1-naphthalenesulfonamide monohydrochloride, the core structure is formed by the reaction of 1-naphthalenesulfonyl chloride with 1,6-diaminohexane (also known as hexamethylenediamine). caymanchem.com

General approaches for synthesizing naphthalenesulfonamide derivatives often involve reacting a substituted naphthalenesulfonyl chloride with an appropriate amine in the presence of a base tandfonline.comacs.org. This reaction is commonly carried out in organic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) benchchem.com.

Another synthetic route for related naphthalenesulfonamide derivatives has been described, involving the reaction of sodium naphthol sulfonate with a bromoalkyne using Williamson ether synthesis, followed by conversion to the corresponding sulfonyl chloride and subsequent reaction with fatty amines tandfonline.com. This highlights the versatility in constructing the naphthalenesulfonamide scaffold and introducing diverse substituents.

Research on the synthesis of 5-amino-1-naphthalenesulfonamides also illustrates multi-step procedures that can involve reactions such as acetylation, treatment with thionyl chloride to form the sulfonyl chloride, reaction with amines, and subsequent hydrolysis researchgate.net.

Strategies for Structural Modification and Analogue Generation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how structural changes in a molecule affect its biological activity slideshare.net. For naphthalenesulfonamide derivatives like W-5, SAR studies involve generating analogues with modifications to the core naphthalene (B1677914) ring, the sulfonamide linker, or the aminohexyl chain acs.orgrsc.org.

Strategies for structural modification include varying substituents on the naphthalene core. For instance, studies on related naphthalenesulfonamide inhibitors have explored the effect of different groups on the naphthalene ring on activity against targets like STAT3 or carbonic anhydrase rsc.orgd-nb.info. The position and electronic effects of these substituents can significantly influence the compound's potency and selectivity d-nb.info.

Modifications to the sulfonamide linker itself have also been investigated. Replacing the sulfonamide moiety with other linkers, such as a carboxamide, can lead to significant changes in binding affinity, indicating the importance of this functional group for interaction with the biological target acs.org.

The aminohexyl chain in W-5 offers another site for modification. While specific SAR data for modifications to the aminohexyl chain of W-5 are not extensively detailed in the provided results, SAR studies on similar compounds and other drug classes often involve altering the length, branching, or functionalization of alkyl chains to probe their impact on activity, solubility, and target interaction benchchem.commdpi.comnih.gov. These modifications can affect the compound's ability to bind to hydrophobic pockets or interact with specific residues in the binding site benchchem.com.

Generating libraries of analogues with systematic variations allows researchers to delineate the key structural features required for activity and optimize the compound's properties tandfonline.comrsc.orgfrontiersin.org. Techniques such as molecular docking and X-ray crystallography can complement SAR studies by providing insights into the binding mode of the compounds and guiding the design of new analogues benchchem.comacs.orgsci-hub.se.

Methodologies for Hydrochloride Salt Formation and Purity Enhancement

W-5 is typically handled and studied as its hydrochloride salt tocris.comcaymanchem.comhellobio.comsigmaaldrich.combioscience.co.uk. Salt formation is a common practice for basic compounds like amines, as it can improve properties such as solubility, stability, and crystallinity acs.orgnih.gov. For amines, hydrochloride salts are frequently prepared by reacting the free base with hydrochloric acid acs.orgresearchgate.netgoogle.com.

Methodologies for forming hydrochloride salts of organic compounds include using aqueous hydrochloric acid, gaseous hydrogen chloride, or a solution of HCl in an organic solvent researchgate.netgoogle.com. While using aqueous HCl is straightforward, it can sometimes lead to lower yields if the hydrochloride salt has significant solubility in water google.com. Using anhydrous conditions with gaseous HCl or HCl in an aprotic solvent like diethyl ether can be beneficial, especially when an anhydrous salt is desired or when water interferes with crystallization researchgate.netgoogle.com. However, handling gaseous HCl on a large scale presents practical challenges and safety risks google.com.

Specific examples of hydrochloride salt formation in chemical synthesis include reacting a free base with concentrated hydrochloric acid in a suitable organic solvent like ethylmethylketone or ethyl acetate, which can lead to precipitation of the salt google.comnih.gov. Another method involves dissolving the organic base in a solvent and adding a calculated volume or excess of concentrated HCl, inducing crystallization if necessary by adding an organic solvent google.com.

Purity enhancement is a critical step in the synthesis of chemical compounds, especially for research and potential pharmaceutical applications reachemchemicals.comapolloscientific.co.uk. Impurities can arise from unreacted starting materials, reagents, by-products, and solvents emu.edu.tr. Various purification techniques are employed depending on the physical state of the compound and the nature of impurities reachemchemicals.comemu.edu.tr.

Common purification methodologies include crystallization (such as recrystallization), distillation, sublimation, and chromatography reachemchemicals.comemu.edu.tr. Recrystallization is a widely used technique for purifying solid compounds, involving dissolving the impure solid in a hot solvent and cooling it to form pure crystals reachemchemicals.comemu.edu.tr. This process can be repeated to improve purity emu.edu.tr.

Chromatography, including techniques like column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC), is essential for separating compounds based on their differential partitioning between a stationary and a mobile phase reachemchemicals.comemu.edu.tr. HPLC, particularly with UV or mass spectrometry detection, is a standard method for analyzing and confirming the purity of synthesized compounds, often used to ensure purity levels of ≥95% or ≥98% benchchem.comapolloscientific.co.ukresearchgate.net. Preparative HPLC is also used for purifying larger quantities of compounds researchgate.net.

Other techniques mentioned for purification and purity assessment include filtration (gravity and vacuum), extraction, melting point determination, spectroscopic methods (IR, NMR, HRMS), and elemental analysis acs.orgbenchchem.comreachemchemicals.comemu.edu.trstmjournals.in. Combining multiple purification and analytical techniques is often ideal for achieving high purity and reliably determining it emu.edu.tr.

Data Table

Advanced Analytical and Bioanalytical Characterization of W 5 Hydrochloride

Spectroscopic Techniques for Qualitative and Quantitative Analysis

Spectroscopic methods are widely used for identifying and quantifying chemical substances based on their interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This method is valuable for characterizing compounds that absorb UV or visible light, often due to the presence of chromophores within their structure. UV-Vis spectrophotometry can be applied for both qualitative analysis, by obtaining an absorption spectrum to help identify a substance, and quantitative analysis, by measuring the absorbance at a specific wavelength to determine its concentration based on the Beer-Lambert Law. researchgate.net The technique is routinely used in the analysis of various pharmaceutical compounds, including other hydrochloride salts. nih.govijpras.com While the general principles of UV-Vis spectrophotometry are well-established and applicable to a wide range of compounds, specific data regarding the UV-Vis spectrum or characteristic absorption maxima for W-5 Hydrochloride were not found in the consulted literature.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating components within a mixture, allowing for the analysis of individual substances. Coupling chromatography with sensitive detectors enables the identification and quantification of analytes.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for analyzing a wide variety of compounds, including polar molecules like many hydrochloride salts. HPLC involves the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase under high pressure. Method development in HPLC involves selecting appropriate stationary and mobile phases, optimizing flow rate, and determining detection wavelengths to achieve adequate separation and sensitivity for the target analyte. researchgate.netscirp.org Method validation is a critical process to ensure that the developed HPLC method is suitable for its intended purpose, typically assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantitation limit according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netd-nb.infoafricanjournalofbiomedicalresearch.comresearchgate.net HPLC is a standard technique for the purity analysis and quantification of pharmaceutical compounds. scirp.orgafricanjournalofbiomedicalresearch.com Despite the widespread application of HPLC in the analysis of hydrochloride compounds, specific details on the development and validation of an HPLC method specifically for this compound were not identified in the available search results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. LC-MS/MS is particularly valuable for the identification and quantification of metabolites in complex biological matrices. nih.govmdpi.comscribd.com The LC component separates the various compounds in a sample, while the MS/MS component provides detailed structural information through the fragmentation of parent ions. This allows for the confident identification of metabolites and the accurate quantification of their levels, even at low concentrations. nih.govacs.org LC-MS/MS is a cornerstone technique in metabolomics research, enabling comprehensive profiling of metabolic changes. plos.org While LC-MS/MS is a standard approach for studying drug metabolism and identifying metabolites, information specifically pertaining to the identification or quantification of this compound metabolites using LC-MS/MS was not found in the provided search results.

Preclinical and in Vitro Toxicological Assessment of W 5 Hydrochloride in Research Settings

Evaluation of Acute Toxicity Profiles in Experimental Models

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time period following a single exposure to a substance or multiple exposures within a 24-hour period. These studies typically involve the administration of varying doses of the test substance to experimental animals, such as rodents, via relevant routes of exposure (e.g., oral, dermal, inhalation). tandfonline.com The primary endpoint in classic acute toxicity studies is often the determination of the lethal dose 50% (LD50), which is the statistically derived single dose that can be expected to cause death in 50% of the animals tested. tandfonline.com However, modern acute toxicity testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), often utilize methods that refine and reduce animal use while still providing sufficient information for hazard classification. tandfonline.comwjpmr.com These methods may focus on identifying a dose that causes evident toxicity rather than necessarily determining the LD50. tandfonline.com Observations in acute toxicity studies include monitoring for clinical signs of toxicity, changes in behavior, body weight, and mortality over a defined observation period, typically 14 days. wjpmr.comtandfonline.com Necropsy and histopathological examination of major organs may also be performed to identify any macroscopic or microscopic changes. phcogj.comactabiomedica.ru

Assessment of Subchronic Exposure Effects and Repeated Dose Toxicity

Subchronic toxicity studies assess the adverse effects of repeated daily exposure to a substance for a period less than a lifetime, commonly ranging from 28 days to 90 days. phcogj.comresearchgate.netfda.gov These studies are crucial for identifying target organs of toxicity and characterizing the dose-response relationship for effects that may not be apparent after a single exposure. Experimental animals, frequently rodents, are administered the test substance at different dose levels over the study duration. tandfonline.comphcogj.comfda.gov Endpoints evaluated in subchronic studies include detailed clinical observations, body weight and food consumption monitoring, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology of a comprehensive set of tissues. tandfonline.comphcogj.comresearchgate.netfda.govresearchgate.net These assessments help to determine the no-observed-adverse-effect level (NOAEL) or the lowest-observed-adverse-effect level (LOAEL), which are critical for risk assessment. tandfonline.comnih.govarvojournals.org Repeated-dose toxicity studies can also provide information relevant to potential toxicity to reproductive organs. ich.org

Investigation of Cellular Cytotoxicity and Viability Impacts in Cell Lines

In vitro cytotoxicity studies are performed using various cell lines to evaluate the direct toxic effects of a compound on cells. These studies are valuable for screening compounds, investigating mechanisms of toxicity, and reducing the reliance on animal testing. tandfonline.comeuropa.eu Common assays used to assess cellular cytotoxicity and viability include the MTT assay, LDH assay, and WST assay. frontiersin.orgnih.goveaspublisher.com These assays measure different indicators of cell health, such as metabolic activity (MTT, WST) or cell membrane integrity (LDH). frontiersin.orgnih.goveaspublisher.com Cytotoxicity is typically evaluated by exposing cell cultures to a range of concentrations of the test substance and measuring cell viability or death after a specific incubation period. nih.govmdpi.comnih.gov The results are often expressed as an inhibitory concentration 50% (IC50), which is the concentration of the substance that inhibits cell viability by 50%. nih.govmdpi.com Clonogenic assays can also be used to assess the long-term cytotoxicity by evaluating the ability of cells to form colonies after exposure to the substance. nih.govmdpi.com Factors such as the partitioning and bioavailability of the chemical in the assay system can influence the observed in vitro toxicity. europa.eu

Biological Activities and Research Applications of W 5 Hydrochloride

Utility in Investigating Calcium Homeostasis and Related Signal Transduction

Calcium ions are critical second messengers involved in a multitude of cellular processes, and their intracellular concentration is tightly regulated, a state known as calcium homeostasis. This homeostasis is maintained by a complex interplay of extracellular calcium influx, release from internal stores like the endoplasmic reticulum, and mitochondrial uptake nih.gov. Calmodulin, a highly conserved calcium-sensitive protein, acts as a key sensor for calcium ions within cells medchemexpress.com. It binds to calcium in a Ca²⁺-dependent manner and interacts with target proteins, translating calcium concentration changes into cellular signals medchemexpress.comfrontiersin.org. Calmodulin possesses four EF-hand calcium-binding sites that sense calcium signaling with varying amplitude, duration, and location medchemexpress.com.

W-5 hydrochloride, as a calmodulin antagonist, is utilized in research to perturb calmodulin's function and investigate its role in calcium-dependent signaling pathways. By inhibiting calmodulin's interaction with its target enzymes, W-5 can help elucidate the downstream effects of calcium-calmodulin signaling on various cellular activities. For instance, this compound inhibits phosphodiesterase activation with an IC₅₀ value of 240 µM medchemexpress.comrndsystems.com. This inhibition can impact signaling cascades regulated by cyclic nucleotides, which are often intertwined with calcium signaling. Studies on calcium homeostasis in different biological contexts, such as in the mantle of oysters under ocean acidification stress, have highlighted the vital role of calmodulin in regulating intracellular calcium levels frontiersin.org. Dysregulation of calcium homeostasis has been implicated in various pathological conditions, including chemotherapy-evoked painful peripheral neuropathy and diabetes mellitus nih.govresearchgate.net. Research using tools like W-5 helps to understand the mechanisms by which calmodulin contributes to maintaining calcium balance and how its disruption can lead to disease states.

Application as a Pharmacological Tool in Various Cellular and Organismal Studies

This compound functions as a pharmacological tool in research to modulate cellular processes that are dependent on calmodulin activity. As a weaker antagonist for calmodulin compared to W-7, W-5 is particularly suitable for use as a control compound to assess the specificity of the effects observed with more potent calmodulin antagonists caymanchem.comcvmh.fr. This helps researchers distinguish between effects specifically mediated by calmodulin inhibition and off-target effects.

Pharmacology involves the study of how substances interact with biological systems, often by targeting specific molecular components tocris.com. W-5, by targeting calmodulin, allows researchers to probe the involvement of this protein in diverse cellular functions. Studies have explored the effects of calmodulin antagonists, including W-7, on processes like cell proliferation caymanchem.com. While W-5 is noted as being less active than W-7 in inhibiting the proliferation of certain cell lines, such as CHO-K1, MCF-7 breast cancer, and human myeloid progenitor cells, with IC₅₀ values greater than 100 µM, its use as a control is valuable in interpreting the results obtained with more potent inhibitors caymanchem.com. The application of pharmacological tools like W-5 is fundamental in various research areas, including cancer, cardiovascular studies, and neuroscience, to understand the roles of specific protein targets tocris.com.

Research into the Modulation of Lipid Metabolism and Cholesterol/Choline-phospholipid Efflux

Research has indicated a role for this compound in modulating lipid metabolism, specifically in the context of cholesterol and choline-phospholipid efflux. Studies have shown that this compound can influence the release of lipids from cells. For example, incubation with this compound (40 µM for 24 hours with 10 μg/mL of apolipoprotein A-I (apoA-I)) has been demonstrated to increase cholesterol and choline-phospholipid efflux from RAW 264 mouse macrophage cell line cells medchemexpress.com.

Lipid homeostasis, including the processes of uptake, synthesis, storage, metabolism, and efflux, is crucial for cellular function and is implicated in conditions like atherosclerosis frontiersin.orge-enm.org. Cholesterol efflux, the process by which cholesterol is removed from cells, is particularly important in preventing the accumulation of lipids in macrophages and the formation of foam cells, a key event in the development of atherosclerosis e-enm.org. ATP-binding cassette transporter A1 (ABCA1) plays a significant role in mediating free cholesterol efflux to lipid-poor apolipoprotein A1 e-enm.orgplos.org. Research into compounds that can modulate cholesterol efflux, such as this compound, contributes to understanding potential therapeutic strategies for lipid-related disorders.

A study investigating the enhancement of cAMP-induced apolipoprotein-mediated cellular lipid release by calmodulin inhibitors, including W-5 and W-7, from RAW 264 mouse macrophage cells provides specific data on the effects of these compounds. medchemexpress.com

Here is a representation of the data on the effect of W-5 on cholesterol and choline-phospholipid efflux:

| Compound | Concentration (µM) | ApoA-I (µg/mL) | Efflux (Cholesterol) | Efflux (Choline-phospholipid) |

| This compound | 40 | 10 | Increased | Increased |

| W-7 | - | - | Enhanced | Enhanced |

Note: Data for W-7 is based on the search result indicating enhancement of efflux by W-7 as a calmodulin inhibitor, alongside W-5. medchemexpress.com

Role in Studies of Cell Cycle Regulation and Differentiation Processes

This compound has been utilized in research exploring cell cycle regulation and cellular differentiation. The cell cycle is a tightly controlled series of events that lead to cell division, while differentiation is the process by which a less specialized cell becomes a more specialized cell type. These two processes are intimately linked, with cell cycle exit often being a prerequisite for terminal differentiation frontiersin.orgplos.org.

Calmodulin has been implicated in regulating cell proliferation and the cell cycle caymanchem.com. By acting as a calmodulin antagonist, this compound can be used to investigate the role of calmodulin in these processes. Studies using calmodulin antagonists have explored their effects on cell proliferation in various cell lines caymanchem.com. While W-5 is less potent than W-7 in inhibiting cell proliferation in certain cancer cell lines, its use in research helps to understand the involvement of calmodulin in the mechanisms controlling cell growth and division caymanchem.com.

Research into cell cycle regulation often involves examining the effects of compounds on the progression through different phases of the cell cycle (G1, S, G2, M) and the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) frontiersin.orgnih.gov. Differentiation processes are also studied in relation to cell cycle exit and the activation of differentiation-specific gene expression programs frontiersin.orgplos.org. Compounds that influence calmodulin activity, such as W-5, can serve as probes to explore the upstream signaling pathways that link calcium signaling and calmodulin to the intricate machinery governing cell cycle progression and the decision to differentiate. Studies on other hydrochloride compounds, like harmine (B1663883) hydrochloride, have demonstrated their ability to induce cell cycle arrest and influence signaling pathways involved in cell proliferation mdpi.compnfs.or.kr. While these studies involve different compounds, they illustrate the broader research area where this compound's effects on cell cycle and differentiation would be investigated.

Significance as a Reference or Control Compound in Calmodulin-Related Drug Discovery and Development

This compound holds significance in the field of calmodulin-related drug discovery and development primarily as a reference or control compound. Given its activity as a calmodulin antagonist, albeit weaker than its analog W-7, W-5 is valuable for establishing the specificity of the effects observed with novel or more potent calmodulin inhibitors caymanchem.comcvmh.fr.

In drug discovery, it is crucial to determine if the observed biological effects of a candidate compound are specifically due to its intended target interaction or if they are a result of off-target effects. By comparing the effects of a test compound to those of W-5 (a less potent calmodulin antagonist) and W-7 (a more potent one), researchers can gain insights into the degree to which the effects are mediated by calmodulin inhibition. If a test compound shows a similar pattern of activity to W-7 but not to W-5 at comparable relative concentrations, it strengthens the evidence that its effects are specifically due to calmodulin antagonism.

The use of reference compounds with known activities and target interactions is a standard practice in pharmacological research and drug development tocris.com. This compound's role as a chlorine-deficient analog of W-7 makes it a particularly useful control for studies involving W-7 or other naphthalenesulfonamide-based calmodulin antagonists, helping to elucidate structure-activity relationships and target specificity caymanchem.com. This contributes to the rigorous evaluation of potential drug candidates that aim to modulate calmodulin activity for therapeutic purposes. The broader field of drug discovery and development relies on such well-characterized compounds to advance the understanding of disease mechanisms and validate potential drug targets nih.govfrontiersin.org.

Metabolism and Pharmacokinetic Considerations for W 5 Hydrochloride in Research Models

In Vitro Metabolic Pathways and Enzyme Interactions

The initial step in characterizing the metabolism of a compound like W-5 Hydrochloride involves in vitro studies. These laboratory-based assays are designed to identify the primary metabolic pathways and the specific enzymes responsible for its biotransformation. The liver is the primary site of drug metabolism, and in vitro models often utilize liver-derived preparations.

Key In Vitro Systems for Metabolic Studies:

| In Vitro Model | Description | Information Gained |

| Liver Microsomes | Subcellular fractions of the liver containing a high concentration of cytochrome P450 (CYP) enzymes. | Identification of Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis) and the specific CYP isoforms involved. |

| Hepatocytes | Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. | Provides a more complete picture of metabolism, including conjugation reactions (e.g., glucuronidation, sulfation). |

| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in cell lines. | Confirms the role of specific enzymes in the metabolism of the compound. |

For this compound, researchers would incubate the compound with these in vitro systems and analyze the resulting mixture for the disappearance of the parent compound and the appearance of new chemical entities (metabolites). The interaction with specific enzymes, particularly the cytochrome P450 superfamily, would be a primary focus, as these enzymes are responsible for the metabolism of a vast number of xenobiotics.

Identification and Characterization of Metabolites in Biological Matrices

Once in vitro metabolism is established, the next critical step is to identify and structurally characterize the metabolites formed. This is typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Biological matrices such as plasma, urine, and feces from preclinical species exposed to this compound would be analyzed. The goal is to detect and identify the chemical structures of the metabolites. This information is crucial for understanding the biotransformation pathways and for assessing whether any of the metabolites are pharmacologically active or potentially toxic.

Common Metabolic Transformations:

Oxidation: Addition of oxygen atoms, often to the naphthalenesulfonamide or the alkyl chain.

Hydroxylation: Introduction of a hydroxyl (-OH) group.

N-dealkylation: Removal of the hexyl group from the nitrogen atom.

Conjugation: Attachment of endogenous molecules like glucuronic acid or sulfate to make the compound more water-soluble for excretion.

Excretion Patterns and Elimination Kinetics in Preclinical Species

To understand how this compound is cleared from the body, excretion studies in preclinical models such as rats or mice are necessary. These studies quantify the amount of the parent compound and its metabolites eliminated in urine and feces over time. This helps to determine the primary route of excretion (renal or fecal).

Key Pharmacokinetic Parameters in Elimination:

| Parameter | Description | Significance |

| Elimination Half-Life (t½) | The time it takes for the concentration of the compound in the plasma to decrease by half. | Indicates how long the compound remains in the body. |

| Clearance (CL) | The volume of plasma cleared of the compound per unit of time. | Measures the efficiency of elimination processes. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |

These parameters are determined by analyzing the concentration of this compound in blood samples collected at various time points after administration. The data is then used to construct a plasma concentration-time curve, from which the elimination kinetics are calculated.

Influence of Biological Environment on this compound Stability and Disposition

The stability and disposition of this compound can be significantly influenced by the biological environment. Factors such as pH and binding to plasma proteins can affect its distribution, metabolism, and excretion.

Plasma Protein Binding: this compound may bind to plasma proteins like albumin. The extent of this binding is important because only the unbound (free) fraction of the drug is generally considered to be pharmacologically active and available for metabolism and excretion. High plasma protein binding can lead to a longer half-life and a lower volume of distribution.

Chemical Stability: The stability of the compound in biological fluids at physiological pH and temperature is also a critical factor. Instability can lead to degradation of the compound before it can exert its pharmacological effect or be properly metabolized.

Future Research Directions and Unexplored Avenues for W 5 Hydrochloride

Development and Application of Advanced Preclinical Models for Efficacy and Safety Assessment

Future research on W-5 Hydrochloride can significantly benefit from the development and application of advanced preclinical models. These models are crucial for a more accurate assessment of the compound's potential efficacy and to understand its interactions within complex biological systems nih.govmdpi.comaacrjournals.org. Moving beyond traditional in vitro studies, researchers can explore more sophisticated model systems, including:

Organ-on-a-chip models: These microfluidic devices can simulate the functions of human organs, offering a more physiologically relevant environment to study the effects of this compound and potentially predict human responses.

Complex cell culture systems: Utilizing co-culture systems or 3D cell cultures can provide a better representation of tissue-level responses compared to conventional 2D monocultures.

Genetically modified animal models: Developing or utilizing animal models with specific genetic alterations relevant to conditions where calmodulin activity plays a role could provide insights into the compound's targeted effects and potential therapeutic applications. Studies on other compounds, such as harmine (B1663883) hydrochloride, demonstrate the use of animal models to explore biological actions researchgate.net. Preclinical studies involving various compounds highlight the importance of selecting appropriate models to evaluate efficacy and understand biological processes nih.govmdpi.comaacrjournals.orge-crt.org.

These advanced models can help researchers gain a more comprehensive understanding of this compound's biological activities and inform future research directions.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While this compound is recognized as a calmodulin antagonist hellobio.comrndsystems.comtocris.comtargetmol.commerckmillipore.com, future research should aim to explore potential novel biological targets and undiscovered mechanisms of action. Compounds can often interact with multiple targets, leading to a range of effects. Research in this area could involve:

High-throughput screening: Employing screening techniques against a wide array of biological targets to identify any off-target interactions of this compound.

Proteomics and interactomics: Studies to identify proteins that interact with this compound or are modulated by its presence can reveal new pathways or networks influenced by the compound.

Investigation of downstream signaling pathways: Delving deeper into the cellular signaling cascades affected by calmodulin antagonism can uncover broader biological impacts of this compound. Understanding the mechanisms of action is a key aspect of research into various compounds quinacrine.orgmayoclinic.org.

Identifying novel targets and mechanisms can broaden the potential research applications of this compound and provide a more complete picture of its biological profile.

Integration with Systems Biology and Computational Modeling for Predictive Research

Integrating the study of this compound with systems biology approaches and computational modeling can significantly enhance predictive research capabilities. These methods allow for the analysis of complex biological systems and the simulation of compound interactions:

Pharmacokinetic and pharmacodynamic modeling: Developing computational models to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its effect over time.

Molecular docking and dynamics simulations: Utilizing computational techniques to predict and simulate the binding of this compound to its known and potential targets at a molecular level frontiersin.orgnih.gov. Computational modeling is increasingly used in various areas of chemical and biological research to understand interactions and predict behavior frontiersin.orgnih.govresearchgate.netmdpi.com.

These integrated approaches can help prioritize future experimental research and potentially predict the outcomes of studies before they are conducted.

Development of Targeted Delivery Systems for Enhanced Research Precision

Developing targeted delivery systems for this compound can improve the precision of research by ensuring the compound reaches specific cells, tissues, or organs. This is particularly relevant when studying localized biological processes:

Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can enhance its stability, control its release, and facilitate targeted delivery through surface functionalization frontiersin.orgmdpi.com. Research into targeted drug delivery systems is an active area for various compounds frontiersin.orgmdpi.comresearchgate.neteurekaselect.comnih.gov.

Ligand-directed targeting: Attaching ligands or antibodies that bind to specific cell surface receptors can direct this compound to desired cell populations mdpi.com.

Stimuli-responsive systems: Designing delivery systems that release this compound in response to specific biological cues (e.g., pH changes, enzyme activity) at the target site.

Targeted delivery can reduce off-target effects and allow for more precise investigation of this compound's effects in specific biological contexts.

Elucidation of Comprehensive Structure-Activity Relationships for Improved Potency and Selectivity

Further comprehensive structure-activity relationship (SAR) studies are essential to understand how modifications to the chemical structure of this compound influence its potency and selectivity. This knowledge is fundamental for the rational design of new compounds with improved properties:

Synthesis of analogs: Designing and synthesizing a series of this compound analogs with systematic structural variations.

In vitro and in vivo testing: Evaluating the biological activity of these analogs in relevant assays and preclinical models to correlate structural changes with activity frontiersin.orgnih.govacs.org. SAR studies are a standard approach in medicinal chemistry to optimize compound properties frontiersin.orgnih.govacs.orgtandfonline.comnih.gov.

Computational SAR: Utilizing computational tools to build predictive models that relate chemical structure to biological activity, guiding the design of future analogs.

Q & A

Q. What is the molecular mechanism of W-5 Hydrochloride as a calmodulin antagonist, and how does it compare to its analog W-7?

this compound inhibits Ca²⁺/calmodulin-dependent enzymes by competitively binding to calmodulin, thereby blocking its interaction with target proteins like phosphodiesterase (PDE). Its inhibitory activity (IC₅₀ = 240 μM for PDE) is lower than its analog W-7 (Ki = 11 μM), likely due to structural differences in the sulfonamide group and aminohexyl chain . Researchers should validate activity using enzyme assays (e.g., PDE activity measurements) and include W-7 as a positive control for comparative studies .

Q. How should this compound be stored and reconstituted for in vitro experiments?

Store the compound as a powder at -20°C for long-term stability. For working solutions, dissolve in DMSO (10 mM stock concentration) and sonicate to ensure homogeneity. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C for up to one year . Always include vehicle controls (e.g., equivalent DMSO concentrations) to rule out solvent effects on cellular assays .

Q. What are the critical parameters for determining effective concentrations of this compound in cell proliferation assays?

Use dose-response curves to establish IC₅₀ values, which vary by cell type (e.g., 6.4 μM for HR cells vs. 8.6 μM for KF cells) . Start with a broad range (e.g., 1–100 μM) and narrow it based on preliminary viability assays (e.g., MTT or ATP-based tests). Include a negative control (untreated cells) and a positive control (e.g., staurosporine for apoptosis induction) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values of this compound across different studies?

Discrepancies may arise from variations in cell lines, assay conditions (e.g., calcium ion concentrations), or calmodulin isoform expression. To resolve conflicts:

- Replicate experiments under standardized conditions (e.g., uniform calcium buffering).

- Use orthogonal assays (e.g., fluorescence polarization for calmodulin binding vs. enzymatic activity).

- Cross-reference structural analogs like W-7 to validate target specificity .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

- Dose titration: Use concentrations near the IC₅₀ to minimize non-specific interactions.

- Genetic validation: Combine pharmacological inhibition with calmodulin knockdown (e.g., siRNA) to confirm phenotype consistency.

- Structural analogs: Compare results with W-7, which has higher affinity, to distinguish calmodulin-dependent vs. -independent effects .

Q. How can the naphthalenesulfonamide scaffold of this compound inform the design of next-generation calmodulin antagonists?

Structure-activity relationship (SAR) studies by Hidaka et al. suggest that:

- The sulfonamide group is critical for calmodulin binding.

- Modifying the aminohexyl chain length or substituting the naphthalene ring can enhance potency or selectivity. Researchers should use computational modeling (e.g., molecular docking) to predict interactions and synthesize derivatives for empirical testing .

Methodological Considerations

Q. What controls are essential when assessing this compound’s effects on calcium signaling pathways?

- Calcium chelators (e.g., BAPTA-AM): To isolate calmodulin-dependent effects from broader calcium signaling.

- Calmodulin-independent enzyme controls (e.g., Ca²⁺-independent PDE isoforms): To confirm target specificity.

- Time-course experiments: To distinguish acute vs. chronic inhibition effects .

Q. How can researchers validate the purity and stability of this compound in experimental setups?

- HPLC analysis: Verify purity (≥98%) using a C18 column and UV detection at 254 nm.

- Mass spectrometry: Confirm molecular weight (342.88 g/mol) and detect degradation products.

- Stability tests: Incubate working solutions at 37°C for 24 hours and re-assay activity to check for decomposition .

Data Interpretation

Q. How should contradictory results from this compound’s antiproliferative effects be analyzed?

Contradictions may stem from cell-type-specific calmodulin dependencies or off-target kinase inhibition. To clarify:

Q. What statistical approaches are recommended for analyzing dose-response data in calmodulin inhibition studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.